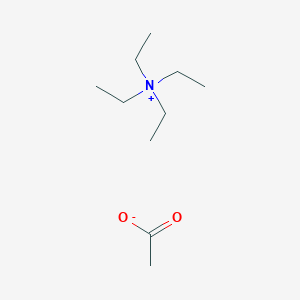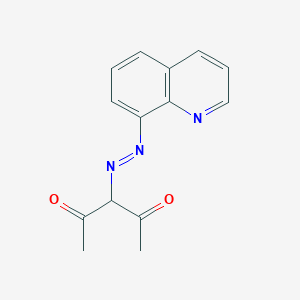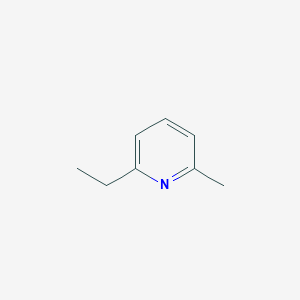
Benzenepentacarboxylic acid
概要
説明
Benzenepentacarboxylic acid, also known as Pentacarboxybenzene, is a compound with the molecular formula C11H6O10 . It is used as a fluorescent dye that detects and scavenges HO radicals .
Synthesis Analysis
The synthesis of Benzenepentacarboxylic acid involves a multi-step reaction. The first step involves the use of aluminium chloride and carbon disulfide . Another method involves the oxidation of condensed aromatic carbon to benzenepolycarboxylic acids (BPCAs), which are used as proxies for the assessment of dissolved black carbon in the original sample .Molecular Structure Analysis
The molecular structure of Benzenepentacarboxylic acid consists of a benzene ring substituted with five carboxylic acid groups . The molecule contains a total of 27 bonds, including 21 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
Benzenepentacarboxylic acid is involved in the oxidation of condensed aromatic carbon to form benzenepolycarboxylic acids (BPCAs). These BPCAs are used as proxies for the assessment of dissolved black carbon in the original sample . The concentrations of oxidation products (BPCAs) are quantified using high-performance liquid chromatography .Physical And Chemical Properties Analysis
Benzenepentacarboxylic acid has a molecular weight of 298.16 . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用
Measuring Dissolved Black Carbon in Water
Benzenepentacarboxylic acid is used as a molecular marker in the process of measuring dissolved black carbon (DBC) in water . DBC is the condensed aromatic portion of dissolved organic matter produced from the incomplete combustion of biomass and other thermogenic processes . The method for DBC quantification consists of oxidizing condensed aromatic carbon to benzenepolycarboxylic acids (BPCAs), which are used as proxies for the assessment of DBC in the original sample .
Low-Temperature and Near-Neutral Bleaching of Cotton Fabrics
In the textile industry, benzenepentacarboxylic acid is used as a fluorescent probe for hydroxyl radical (HO·) detection . This is particularly useful in the process of low-temperature and near-neutral bleaching of cotton knitted fabrics using glycerol triacetate as an activator . The concentration of generated HO· is closely related to the whiteness index (WI) of cotton fabric .
Quantitative Detection of Hydroxyl Radicals
Benzenepentacarboxylic acid is also used as a novel fluorescent probe for the quantitative detection of hydroxyl radicals (HO˙) in a simulated hydrogen peroxide (H2O2) bleaching system .
作用機序
Target of Action
Benzenepentacarboxylic acid (BPCA) primarily targets hydroxyl radicals (HO·) . Hydroxyl radicals are highly reactive and can cause damage to various cellular components, including proteins, lipids, and DNA. Therefore, the ability of BPCA to detect and scavenge these radicals is crucial in mitigating their harmful effects .
Mode of Action
BPCA interacts with hydroxyl radicals through a process known as fluorescent probing . In this process, BPCA serves as a fluorescent probe that can detect the presence of hydroxyl radicals. It has only one reaction site for HO· addition, resulting in the formation of a single fluorescent product, hydroxybenzenepentacarboxylic acid (HBA) . This makes BPCA more sensitive, accurate, and reproducible in the quantitative detection of HO· .
Biochemical Pathways
The interaction of BPCA with hydroxyl radicals affects the H2O2/bleach activator bleaching systems . In these systems, BPCA is used to measure the concentration of HO· under different pH conditions . The formation of peracids in these systems depends on the pH values of the bleaching solutions .
Result of Action
The primary result of BPCA’s action is the detection and scavenging of hydroxyl radicals . By doing so, BPCA helps to mitigate the potential damage that these radicals can cause to cellular components. In addition, the use of BPCA in H2O2/bleach activator bleaching systems can lead to an increase in the system’s bleaching performance .
Action Environment
The action of BPCA is influenced by several environmental factors. For instance, the pH of the solution in which BPCA is used can affect the formation of peracids in H2O2/bleach activator bleaching systems . Furthermore, BPCA has been found to have excellent stability against photodegradation and biodegradation, suggesting that it can maintain its functionality in various environmental conditions .
Safety and Hazards
Benzenepentacarboxylic acid is labeled with the GHS07 pictogram. The hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
benzene-1,2,3,4,5-pentacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOHXTZPUMONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166436 | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenepentacarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzenepentacarboxylic acid | |
CAS RN |
1585-40-6 | |
| Record name | Benzenepentacarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentacarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEPENTACARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepentacarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPENTACARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)











![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
